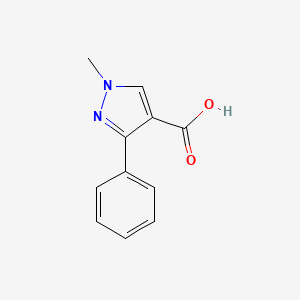

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSOQSQLQLWDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546840 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-56-7, 105994-55-6 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105994-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, which can be synthesized via a Suzuki coupling reaction with phenylboronic acid . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing cost-effective and readily available raw materials .

Chemical Reactions Analysis

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: Substitution reactions, such as halogenation or alkylation, can be performed using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions are various substituted pyrazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in synthesizing bioactive molecules. Its derivatives have been investigated for their potential therapeutic effects, including antifungal and anti-inflammatory properties. For example, studies have demonstrated that certain derivatives exhibit significant antifungal activity against various phytopathogenic fungi, outperforming existing fungicides like boscalid .

Case Study: Antifungal Activity

A study published in Molecules highlighted the antifungal efficacy of novel derivatives of this compound against pathogens such as Colletotrichum orbiculare and Phytophthora infestans. The compound exhibited lower EC50 values, indicating a broader spectrum of antifungal activity compared to traditional agents .

Agricultural Chemistry

Fungicides and Herbicides

The compound is extensively utilized in developing fungicides and herbicides. Its derivatives have been shown to enhance crop protection against various diseases while promoting sustainable agricultural practices. The effectiveness of these compounds is attributed to their ability to inhibit key enzymes in fungal metabolic pathways .

Table 1: Efficacy of this compound Derivatives

| Compound Name | Target Pathogen | EC50 Value (µg/mL) | Comparison Agent | EC50 Value (µg/mL) |

|---|---|---|---|---|

| 9m | Colletotrichum orbiculare | 5.50 | Boscalid | 12.00 |

| 9m | Phytophthora infestans | 75.54 | Boscalid | 100.00 |

Material Science

Advanced Materials Development

Research has explored the potential of this compound in creating advanced materials such as polymers and coatings. These materials are characterized by enhanced durability and resistance to environmental degradation, making them suitable for various industrial applications .

Analytical Chemistry

Reference Standard in Chromatography

In analytical chemistry, this compound is used as a reference standard in chromatographic techniques, aiding researchers in accurately identifying and quantifying other chemical substances within complex mixtures. Its stable chemical properties make it an ideal candidate for these applications .

Biochemistry

Enzyme Inhibition Studies

The compound has been studied for its role in enzyme inhibition, particularly targeting mitochondrial respiratory chain enzymes such as succinate dehydrogenase (SDH). Insights gained from these studies contribute to understanding metabolic pathways relevant to various diseases .

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on enzymes or receptors, leading to alterations in their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent-driven physicochemical differences:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the CF₃-substituted analog enhances electronegativity and metabolic stability compared to the phenyl group in the target compound, making it suitable for agrochemical applications .

- Aldehyde vs. Carboxylic Acid : Replacing the carboxylic acid with a carbaldehyde group (as in –4) shifts biological activity toward antioxidant effects, likely due to altered redox properties .

Biological Activity

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (MPPCA) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of MPPCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Target Interactions

The primary biological targets of MPPCA include:

- Succinate Dehydrogenase (SDH) : MPPCA interacts with SDH, a crucial enzyme in the mitochondrial respiratory chain, affecting the citric acid cycle and electron transport chain. This interaction can disrupt cellular metabolism, leading to various biological effects.

- Leishmania aethiopica and Plasmodium berghei : MPPCA exhibits significant antileishmanial and antimalarial activities by inhibiting the growth and proliferation of these pathogens.

Biochemical Pathways

The compound's action on SDH influences several biochemical pathways:

- Energy Metabolism : By affecting SDH activity, MPPCA alters energy production within cells, which can lead to apoptosis in cancer cells or inhibit the growth of parasitic organisms .

- Inflammatory Response : Preliminary studies suggest that MPPCA may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.

Anticancer Activity

MPPCA has shown promise as an anticancer agent. Studies have indicated its ability to induce apoptosis in various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : MPPCA has been reported to enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .

- Other Cancer Types : Research indicates that compounds similar to MPPCA can inhibit the growth of lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .

Antimicrobial Properties

In addition to its anticancer potential, MPPCA has demonstrated antimicrobial activities:

- Antileishmanial and Antimalarial Effects : The compound effectively inhibits the growth of Leishmania and Plasmodium species, making it a candidate for further development in treating these infections.

- Broad-Spectrum Antimicrobial Activity : Similar pyrazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting that MPPCA may possess similar properties .

Pharmacokinetics

The pharmacokinetic profile of MPPCA is essential for understanding its therapeutic potential. Key factors influencing its bioavailability include:

- Solubility and Stability : The compound's chemical structure allows for good solubility in biological systems, which is crucial for effective absorption and distribution within the body.

- Metabolism and Excretion : Ongoing research is needed to elucidate the metabolic pathways involved in the breakdown and elimination of MPPCA from the body.

Case Studies and Research Findings

Several studies have explored the biological activity of MPPCA:

Q & A

Q. What are the common synthetic routes for 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid and its ester precursors?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a formamide derivative (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA). The intermediate ester (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) undergoes basic hydrolysis to yield the carboxylic acid. Alternative methods include Vilsmeier reactions for aldehyde intermediates followed by oxidation . For derivatives, functionalization at the 3- or 5-positions can be achieved using acid chlorides or anhydrides .

Q. How is the structure of this compound characterized using spectroscopic methods?

Structural confirmation relies on:

- ¹H-NMR : Signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~7.3-7.5 ppm), and carboxylic acid proton (δ ~12-13 ppm).

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (~2500-3000 cm⁻¹).

- X-ray crystallography : Confirms planar pyrazole ring geometry and hydrogen-bonding networks in the solid state . Purity is validated via elemental analysis and HPLC (>95%) .

Q. What are the basic pharmacological activities reported for this compound?

Pyrazole-4-carboxylic acid derivatives exhibit:

- Anti-inflammatory activity : Inhibition of COX-2 in murine models (e.g., 30–50% edema reduction at 50 mg/kg).

- Analgesic effects : Tail-flick tests show significant pain threshold elevation.

- Anti-proliferative activity : IC₅₀ values of 10–20 µM in prostate cancer cell lines via mTOR pathway modulation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

Key strategies include:

- Temperature control : Cyclocondensation at 80–100°C maximizes ester formation.

- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) for efficient cyclization.

- Orthogonal protection : Selective protection of the carboxylic acid group using methyl esters to prevent side reactions during functionalization . Example optimization: Hydrolysis of esters with NaOH/EtOH at reflux achieves >90% conversion to the acid .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

Discrepancies in biological data (e.g., varying IC₅₀ values) are addressed by:

- Standardized assays : Replicating studies under uniform conditions (e.g., MTT vs. ATP-based viability assays).

- Metabolic stability testing : Assessing compound degradation in liver microsomes to explain in vitro vs. in vivo efficacy gaps.

- Structural analogs : Comparing activity of methyl, trifluoromethyl, and phenyl-substituted derivatives to identify critical substituents .

Q. How do computational methods contribute to understanding structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculations reveal:

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., N1 of the pyrazole) for target binding.

- Frontier molecular orbitals (FMOs) : Predict reactivity with biological targets (e.g., HOMO localization on the carboxylic acid group).

- Molecular docking : Validates interactions with mTOR kinase (binding energy: −8.5 kcal/mol) .

Q. How do physicochemical properties (e.g., pKa, Log P) influence bioavailability?

- pKa : The carboxylic acid group has a pKa ~3.5, promoting ionization at physiological pH and affecting membrane permeability.

- Log P : Experimental Log P of 1.2 indicates moderate lipophilicity, balancing solubility and absorption.

- Salt formation : Sodium salts improve aqueous solubility (>10 mg/mL) for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.